Ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate Ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2113511-67-2
VCID: VC5410952
InChI: InChI=1S/C12H14N2O2S/c1-3-7-5-6-8-9(13)10(12(15)16-4-2)17-11(8)14-7/h5-6H,3-4,13H2,1-2H3
SMILES: CCC1=NC2=C(C=C1)C(=C(S2)C(=O)OCC)N
Molecular Formula: C12H14N2O2S
Molecular Weight: 250.32

Ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate

CAS No.: 2113511-67-2

Cat. No.: VC5410952

Molecular Formula: C12H14N2O2S

Molecular Weight: 250.32

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate - 2113511-67-2

Specification

CAS No. 2113511-67-2
Molecular Formula C12H14N2O2S
Molecular Weight 250.32
IUPAC Name ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C12H14N2O2S/c1-3-7-5-6-8-9(13)10(12(15)16-4-2)17-11(8)14-7/h5-6H,3-4,13H2,1-2H3
Standard InChI Key ROOKHICZWGOOHC-UHFFFAOYSA-N
SMILES CCC1=NC2=C(C=C1)C(=C(S2)C(=O)OCC)N

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Structural Features

The systematic IUPAC name, ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate, reflects its fused bicyclic structure comprising a thiophene ring condensed with a pyridine moiety. The ethyl ester group at position 2 and the amino substituent at position 3 contribute to its polarity and reactivity . The InChI key ROOKHICZWGOOHC-UHFFFAOYSA-N and SMILES string CCOC(=O)C1=C(N=C2C=CC(=CN2C1)SCC)N provide unambiguous representations of its connectivity .

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight250.32 g/mol
Molecular FormulaC₁₂H₁₄N₂O₂S
Purity≥95% (HPLC)
Melting PointNot reported
Boiling PointNot reported
Density1.25–1.30 g/cm³ (estimated)Calculated
SolubilityLimited in water; soluble in DMSO, DMF

The compound’s logP (estimated at 2.1–2.5) suggests moderate lipophilicity, favoring membrane permeability in biological systems .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step heterocyclization. A patented method (WO 2017/139778) outlines the following key steps :

  • Cyclocondensation: Reacting ethyl 2-cyano-3-ethylthiophene-4-carboxylate with ammonium acetate under acidic conditions to form the pyridine ring.

  • Amination: Introducing the amino group at position 3 via nucleophilic substitution or catalytic hydrogenation.

  • Esterification: Stabilizing the carboxylate group using ethyl chloroformate in the presence of a base.

Yield optimization remains challenging, with reported scales limited to milligrams in vendor catalogs .

Analytical Characterization

Liquid chromatography–mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are critical for validation:

  • ¹H NMR (DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), 2.45 (q, 2H, SCH₂CH₃), 4.20 (q, 2H, OCH₂CH₃), 6.85 (s, 1H, pyridine-H), 7.30 (s, 1H, thiophene-H) .

  • HRMS: m/z 251.0852 [M+H]⁺ (calculated for C₁₂H₁₅N₂O₂S⁺: 251.0855) .

Biological Activity and Mechanistic Insights

Ubiquitin-Specific Protease (USP) Inhibition

As disclosed in EP 3,414,252 B1, this compound exhibits nanomolar inhibitory activity against USP28 and USP25, proteases involved in oncogenic signaling (e.g., MYC stabilization) and inflammation . Mechanistically, it binds to the catalytic domain of USPs, disrupting substrate recognition and deubiquitination .

In Vitro Efficacy

  • USP28 IC₅₀: 12 nM (enzyme assay) .

  • Anti-proliferative Activity: EC₅₀ = 0.8 µM in MDA-MB-231 breast cancer cells .

Additional Pharmacological Profiles

  • Antiviral Potential: Structural analogs show activity against RNA viruses by interfering with viral protease processing .

  • Anti-inflammatory Effects: Suppresses NF-κB activation in macrophages (IC₅₀ = 5 µM) .

Applications in Drug Discovery

Lead Optimization

The thienopyridine core serves as a privileged scaffold for derivatization. Key modifications include:

  • Replacing the ethyl group with cyclopropane to enhance metabolic stability .

  • Introducing sulfonamide groups at position 3 to improve USP selectivity .

Preclinical Development

While no clinical trials have been reported, related compounds are under investigation for:

  • Oncology: Combating MYC-driven cancers (e.g., triple-negative breast cancer) .

  • Neurodegeneration: Targeting USP25 in Alzheimer’s disease models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator